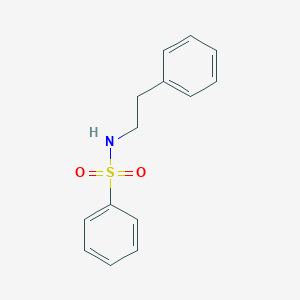

N-Phenethylbenzenesulfonamide

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(17,14-9-5-2-6-10-14)15-12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASBWJERTCCTIMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60291775 | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77198-99-3 | |

| Record name | NSC77939 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phenethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60291775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Phenethylbenzenesulfonamide and Its Derivatives

Classical and Contemporary Synthesis Approaches

Traditional and modern methods for synthesizing N-phenethylbenzenesulfonamide and related compounds primarily involve the formation of the sulfonamide bond or the alkylation of a pre-existing sulfonamide.

Reaction of Amines with Activated Sulfonyl Derivatives

A cornerstone of sulfonamide synthesis is the reaction of an amine with an activated sulfonyl compound, most commonly a sulfonyl chloride. In the context of this compound, this involves the reaction of phenethylamine (B48288) with benzenesulfonyl chloride. This method is widely used for preparing a variety of N-substituted benzenesulfonamides. uliege.beingentaconnect.com For instance, derivatives such as 3-chloro-4-nitro-N-phenethylbenzenesulfonamide have been synthesized using this approach with the corresponding substituted benzenesulfonyl chloride. uliege.be The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Reductive Amidation Strategies

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is a key strategy in the synthesis of amines. researchgate.netnih.gov This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org For the synthesis of this compound, this could conceptually involve the reaction of phenylacetaldehyde (B1677652) with benzenesulfonamide (B165840) under reducing conditions. While direct examples for the parent compound are less common in the provided literature, the general applicability of reductive amination makes it a viable synthetic route. researchgate.net The choice of reducing agent is crucial, with reagents like sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN) being frequently employed.

N-Alkylation of Sulfonamides

The N-alkylation of primary sulfonamides with alkyl halides is a direct approach to synthesizing N-substituted sulfonamides like this compound. acs.org This method involves the reaction of benzenesulfonamide with a phenethyl halide, such as (2-iodoethyl)benzene. escholarship.org The reaction is typically performed in the presence of a base, such as potassium carbonate, to facilitate the deprotonation of the sulfonamide nitrogen, enhancing its nucleophilicity. escholarship.org Other alkylating agents, such as trichloroacetimidates, can also be used under thermal conditions. nih.gov For example, N-(1-phenylethyl)benzenesulfonamide has been synthesized from benzenesulfonamide and the corresponding imidate. nih.gov A manganese-catalyzed N-alkylation using alcohols as the alkylating agents has also been developed, offering a more atom-economical "borrowing hydrogen" approach. acs.org

Advanced Synthetic Transformations

More sophisticated synthetic methods have been employed to create complex derivatives of this compound, often incorporating heterocyclic moieties with potential biological activity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) for Triazole Derivatives

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized to synthesize 1,2,3-triazole derivatives of this compound. researchgate.netnih.govrsc.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively form the 1,4-disubstituted triazole regioisomer. nih.govbeilstein-journals.org

In a typical synthetic sequence, a precursor such as 4-azido-N-phenethylbenzenesulfonamide is reacted with various alkynes to generate a library of triazole-containing this compound derivatives. researchgate.netlookchem.com The reaction is often carried out in the presence of a copper(II) salt, like copper(II) sulfate (B86663) pentahydrate, and a reducing agent, such as sodium ascorbate (B8700270) (Vitamin C), to generate the active Cu(I) catalyst in situ. beilstein-journals.orglookchem.com This methodology has proven effective in creating compounds like 4-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide. lookchem.com

The following table summarizes the synthesis of various triazole derivatives using this method:

| Azide Precursor | Alkyne | Catalyst System | Product | Yield (%) | Reference |

| 4-azido-N-phenethylbenzenesulfonamide | Phenylacetylene | CuSO4·5H2O, Sodium Ascorbate | 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide | 92 | researchgate.net |

| 4-azido-N-phenethylbenzenesulfonamide | 1-ethynyl-4-fluorobenzene | CuSO4·5H2O, Sodium Ascorbate | 4-(4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide | 90 | researchgate.net |

| 4-azido-N-phenethylbenzenesulfonamide | Propargyl 4-methylbenzenesulfonate | CuSO4·5H2O, Sodium Ascorbate | 4-(4-(((4-methylphenyl)sulfonyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide | 85 | researchgate.net |

Modified Pictet-Spengler Reactions

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems. nih.gov Modified versions of this reaction have been applied to this compound derivatives to construct more complex, fused ring systems. researchgate.netclockss.org This reaction typically involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. nih.gov

In a modified approach, this compound can act as the β-arylethylamine component. For example, the reaction of N-benzenesulfonyl-β-phenethylamines with α-acyl sulfides in the presence of phenyliodine(III) bis(trifluoroacetate) (PIFA) in an ionic liquid has been shown to produce 2-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester derivatives. clockss.org This demonstrates the utility of the Pictet-Spengler reaction in elaborating the this compound scaffold. researchgate.net

The following table outlines the results of a modified Pictet-Spengler reaction:

| N-benzenesulfonyl-β-phenethylamine | Carbonyl Source | Reagent/Solvent | Product | Yield (%) | Reference |

| N-benzenesulfonyl-β-phenethylamine | α-acyl sulfide | PIFA, [bmim]PF6 | 2-benzenesulfonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid ethyl ester | 89 | clockss.org |

| N-(4-methylbenzenesulfonyl)-β-phenethylamine | glyoxal | Not specified | 1-benzoyl-N-tosyl-1,2,3,4-tetrahydroisoquinoline | Not specified | researchgate.net |

Manganese-Catalyzed N-Alkylation Utilizing Alcohols

A highly efficient and environmentally conscious method for the N-alkylation of sulfonamides, including the synthesis of this compound, involves a manganese-catalyzed "borrowing hydrogen" (BH) process. cardiff.ac.ukorganic-chemistry.orgnih.gov This approach utilizes a well-defined and bench-stable Manganese(I) PNP pincer precatalyst to facilitate the reaction between a sulfonamide and an alcohol, with water being the sole byproduct. cardiff.ac.ukorganic-chemistry.org This method is advantageous as it employs readily available alcohols as alkylating agents, avoiding the use of toxic alkyl halides or the stoichiometric generation of waste associated with classical methods. cardiff.ac.uk

The reaction is typically carried out by heating the sulfonamide, the alcohol (e.g., phenethyl alcohol for the synthesis of this compound), the manganese precatalyst, and a base such as potassium carbonate in a solvent like xylenes (B1142099). cardiff.ac.uk The process has been shown to be effective for a wide array of aryl and alkyl sulfonamides, accommodating both benzylic and simple primary aliphatic alcohols, and consistently producing mono-N-alkylated products in excellent yields. cardiff.ac.uknih.gov Research has demonstrated the successful synthesis of 32 different N-alkylsulfonamides with an average isolated yield of 85%. cardiff.ac.uknih.gov

General Reaction Conditions: A mixture of the sulfonamide (1.00 mmol), alcohol (1.00 mmol), the Mn(I) PNP pincer precatalyst (0.05 mol %), and potassium carbonate (10 mol %) in xylenes (1 mL) is heated, typically at 150 °C for 24 hours in a sealed vessel. cardiff.ac.uk

Table 1: Examples of Manganese-Catalyzed N-Alkylation of Sulfonamides

| Sulfonamide | Alcohol | Product | Yield (%) |

| Benzenesulfonamide | Phenethyl alcohol | This compound | 94 |

| p-Toluenesulfonamide | Benzyl alcohol | N-Benzyl-4-methylbenzenesulfonamide | 98 |

| p-Toluenesulfonamide | 1-Butanol | N-Butyl-4-methylbenzenesulfonamide | 87 |

| Methanesulfonamide | Benzyl alcohol | N-Benzylmethanesulfonamide | 92 |

| Benzenesulfonamide | 1-Hexanol | N-Hexylbenzenesulfonamide | 84 |

This table is a representation of data found in the cited literature. cardiff.ac.uk

The proposed mechanism for this transformation begins with the activation of the manganese precatalyst by the base. cardiff.ac.uk The resulting active manganese complex coordinates with the alcohol, which then undergoes dehydrogenation to form an aldehyde and a manganese hydride species. The aldehyde subsequently condenses with the primary sulfonamide to create an N-sulfonylimine intermediate. This imine is then reduced by the manganese hydride, yielding the final N-alkylated sulfonamide and regenerating the active catalytic species. cardiff.ac.uk

Purification and Characterization Methodologies (General Academic Context)

Following the synthesis of this compound or its derivatives, a systematic process of purification and characterization is essential to isolate the target compound and verify its structural identity and purity.

Purification: The crude reaction product is typically subjected to one or more purification techniques. The specific method chosen depends on the physical properties of the compound and the nature of the impurities.

Chromatography: Column chromatography is a widely used method for the purification of sulfonamides. cardiff.ac.uksemanticscholar.org The crude mixture is passed through a stationary phase, such as silica (B1680970) gel, using a mobile phase (eluent) like a petroleum ether and ethyl acetate (B1210297) mixture. semanticscholar.org Flash chromatography and reverse-phase High-Performance Liquid Chromatography (HPLC) are also employed for efficient separation and isolation. nih.gov

Washing/Extraction: The reaction mixture can be worked up by washing with aqueous solutions to remove inorganic salts and water-soluble byproducts. This may involve washing with dilute acid (e.g., 1.0 N HCl), brine, or basic solutions like sodium carbonate. semanticscholar.orggoogle.com The desired product, contained in an organic layer, is then separated. google.com

Drying: After extraction, the organic layer containing the product is dried over an anhydrous salt like sodium sulfate or magnesium sulfate to remove residual water, followed by evaporation of the solvent under reduced pressure. semanticscholar.org

Characterization: Once purified, the compound's identity, structure, and purity are confirmed using a suite of spectroscopic and analytical methods. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) and ¹³C NMR (Carbon-13 NMR) are fundamental techniques. ¹H NMR provides information about the number and types of hydrogen atoms and their neighboring environments, while ¹³C NMR reveals the carbon skeleton of the molecule. nih.govresearchgate.netacs.org Two-dimensional NMR experiments like NOESY can also be used to study the molecule's conformation in solution. acs.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. Characteristic absorption bands for sulfonamides include N-H stretching and the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group. researchgate.net

Mass Spectrometry (MS): This technique determines the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound. nih.govijpcbs.com

Single-Crystal X-ray Diffraction: For compounds that can be grown as single crystals, this technique provides definitive proof of the molecular structure by mapping the atomic positions in three-dimensional space. researchgate.netacs.org

Elemental Analysis: This method determines the percentage composition of elements (e.g., Carbon, Hydrogen, Nitrogen) in the compound, which can be compared against the calculated theoretical values to support the proposed chemical formula. ijpcbs.com

Table 2: Summary of Common Characterization Techniques

| Technique | Purpose | Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Carbon-hydrogen framework, chemical environment of atoms. |

| FTIR Spectroscopy | Functional Group Identification | Presence of key bonds (N-H, S=O, C-H, etc.). |

| Mass Spectrometry | Molecular Weight Confirmation | Mass-to-charge ratio, elemental formula (with HRMS). |

| X-ray Diffraction | Absolute Structure Determination | 3D arrangement of atoms in a crystal. |

| Elemental Analysis | Elemental Composition | Percentage of C, H, N, S, etc., to verify the chemical formula. |

Structure Activity Relationship Sar Investigations of N Phenethylbenzenesulfonamide Analogues

Systematic Modification of the Sulfonamide Core and Phenethyl Moiety

The foundational structure of N-phenethylbenzenesulfonamide offers multiple sites for chemical modification, primarily centered on the sulfonamide core and the phenethyl group. These modifications are crucial for exploring and optimizing the compound's interaction with biological targets. rsc.org

The sulfonamide group (-SO₂NH-) is a well-established pharmacophore, known for its ability to mimic the transition state of tetrahedral intermediates in enzymatic reactions, particularly in metalloenzymes like carbonic anhydrases. semanticscholar.org Modifications often involve substituting the hydrogen on the sulfonamide nitrogen or altering the phenyl ring of the benzenesulfonamide (B165840). For instance, introducing various substituents on the phenyl ring can modulate the electronic properties and steric bulk of the molecule.

A common strategy involves the Pictet-Spengler reaction, which can be used with phenylethylbenzene sulfonamide to create N-sulfonyltetrahydroisoquinoline analogs. This cyclization of the phenethyl moiety introduces a more rigid structure, which can be a versatile intermediate for synthesizing further derivatives, such as thiosemicarbazones.

Impact of Substituent Variations on Biological Potency

The nature and position of substituents on the this compound scaffold have a profound effect on the biological potency and selectivity of the resulting analogues. nih.govrsc.org Research into these variations has established clear structure-activity relationships (SAR).

For example, in a series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives synthesized for their cytotoxic activity, the substituents on the triazole ring were critical. researchgate.net Analogues with 4-phenyltriazole and certain ether-linked triazoles, such as 4-(naphthalen-2-yloxy)methyltriazole and 4-((2-oxo-2H-chromen-7-yl)oxy)methyltriazole, showed potent cytotoxicity against the HepG2 cancer cell line, even surpassing the reference drug, etoposide. researchgate.netprobes-drugs.org Conversely, other substituents led to reduced or no activity against certain cell lines. researchgate.net

The position of substituents on the aromatic rings is also crucial. Studies on N-phenyl ureidobenzenesulfonates, which share the benzenesulfonamide core, demonstrated that the position of substituents on the B-ring dictates the mechanism of cell cycle arrest. nih.gov Alkyl, halogen, or nitro groups at the 2-position resulted in S-phase arrest, while substituents at the 3- and 4-positions led to G2/M-phase arrest. nih.gov

The following table summarizes the cytotoxic activity of selected this compound derivatives against various cancer cell lines.

| Compound | Substituent on Triazole Ring | Target Cell Line | Cytotoxic Activity (IC₅₀) |

| 5a | Phenyl | HepG2 | More potent than Etoposide |

| 5n | Phenyl | HepG2 | More potent than Etoposide |

| 5d | (Naphthalen-2-yloxy)methyl | HepG2 | More potent than Etoposide |

| 5l | ((2-oxo-2H-chromen-7-yl)oxy)methyl | HepG2 | More potent than Etoposide |

| 5a-c, 5e | Various | MOLT-3 | Inactive |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a mathematical framework to correlate the chemical structure of compounds with their biological activities. spu.edu.sy This approach is instrumental in understanding the SAR of this compound analogues and in designing new, more potent derivatives. nih.gov

Predictive QSAR models have been successfully developed for various series of benzenesulfonamide derivatives. nih.gov These models are typically built using multiple linear regression (MLR) or other machine learning algorithms. nih.gov For a series of 1,2,3-triazole derivatives, QSAR models were constructed to predict their cytotoxic activity against four different cancer cell lines. nih.gov The statistical quality of these models is assessed through parameters like the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). A statistically significant 2D-QSAR model was developed for benzenesulfonamide derivatives as human Carbonic Anhydrase XII inhibitors with an r² of 0.9128 and a q² of 0.8065. researchgate.net Such models are valuable for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources. spu.edu.sy

QSAR analyses identify key physicochemical descriptors that influence the biological activity of the compounds. nih.govfrontiersin.org These descriptors can be categorized into electronic, steric, and hydrophobic parameters. slideshare.net For a series of cytotoxic 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives, QSAR studies revealed that the total symmetry index (Gu), 3D-MoRSE descriptors (Mor31v and Mor32u), and the 3D Petitjean index (PJI3) were the most influential descriptors for cytotoxicity against the MOLT-3 cell line. researchgate.net Specifically, the most potent compound against MOLT-3 had the highest Gu value. researchgate.net In contrast, for the HepG2 cell line, the highest molecular mass was associated with the most potent cytotoxic activity. researchgate.net Other important descriptors in QSAR studies of related sulfonamides include valence molecular connectivity indices (0χv and 1χv), which are topological parameters. nih.gov

The table below lists some key physicochemical descriptors and their general influence on the activity of benzenesulfonamide derivatives.

| Descriptor Category | Example Descriptors | General Influence on Activity |

| Topological | Total symmetry index (Gu), 3D Petitjean index (PJI3), Valence molecular connectivity indices (0χv, 1χv) | Correlate with molecular shape, size, and branching, influencing binding affinity. researchgate.netnih.gov |

| 3D-MoRSE | Mor31v, Mor32u | Encodes 3D structure information from atomic coordinates, affecting ligand-receptor interactions. researchgate.net |

| Constitutional | Molecular Weight | Can be directly correlated with activity in some cases, suggesting the importance of size and bulk. researchgate.net |

| Hydrophobic | logP | Influences membrane permeability and binding to hydrophobic pockets in target proteins. mdpi.com |

| Electronic | Hammett constants | Describe the electron-donating or -withdrawing nature of substituents, affecting electronic interactions with the target. slideshare.net |

| Steric | Taft steric parameters | Quantify the bulk of substituents, which can either enhance or hinder binding to the active site. slideshare.net |

Development of Predictive QSAR Models

Molecular Hybridization Strategies in Derivative Design

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive molecules into a single new hybrid compound. nih.gov This approach aims to create derivatives with enhanced affinity, improved efficacy, or a dual mode of action. nih.gov

In the context of this compound, this strategy has been employed by incorporating other biologically active heterocyclic rings. A prominent example is the hybridization with 1,2,3-triazoles. researchgate.net The triazole ring is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. nih.gov By linking a 1,2,3-triazolyl moiety to the this compound scaffold, researchers have successfully developed potent cytotoxic agents. researchgate.net This hybridization leverages the sulfonamide's established role as a pharmacophore, particularly for carbonic anhydrase inhibition, with the versatile bioactivity of the triazole ring. semanticscholar.orgresearchgate.net

Another hybridization approach involves merging the sulfonamide pharmacophore with an isatin (B1672199) scaffold, which is known for a range of biological activities including antibacterial and anticancer effects. nih.gov The resulting hybrid molecules, such as 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides, have been investigated for their antimicrobial and cytotoxic potential. nih.gov This strategy of combining pharmacophores can lead to compounds with novel mechanisms of action and potentially overcome issues like drug resistance. nih.gov

Pharmacological Profiles and Biological Activities of N Phenethylbenzenesulfonamide Derivatives

Anticancer and Cytotoxic Potency Studies

Derivatives of N-phenethylbenzenesulfonamide have been the subject of numerous studies to evaluate their potential as anticancer agents. These investigations have primarily focused on their ability to inhibit the growth of various human cancer cell lines and to induce programmed cell death, or apoptosis, in malignant cells.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., HuCCA-1, HepG2, A549, MOLT-3, HCT-116, MCF-7, OVCAR-3)

A notable area of research has been the synthesis and cytotoxic evaluation of this compound derivatives against a panel of human cancer cell lines. A series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives, for instance, were synthesized and assessed for their cytotoxic effects. researchgate.net

These compounds were tested against cholangiocarcinoma (HuCCA-1), liver carcinoma (HepG2), lung carcinoma (A549), and acute lymphoblastic leukemia (MOLT-3) cell lines. researchgate.net The results of these studies have shown that modifications to the phenethylbenzenesulfonamide backbone can lead to significant cytotoxic activity. While specific cytotoxic data for this compound derivatives against HCT-116, MCF-7, and OVCAR-3 cell lines were not found in the provided search results, related sulfonamide and benzamide (B126) derivatives have shown activity against these lines, suggesting a potential area for future investigation. researchgate.netmdpi.comias.ac.in

| Derivative Type | Cell Line | Activity | Reference |

|---|---|---|---|

| 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide | HuCCA-1 | Cytotoxic activity observed | researchgate.net |

| 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide | HepG2 | Cytotoxic activity observed | researchgate.net |

| 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide | A549 | Cytotoxic activity observed | researchgate.net |

| 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide | MOLT-3 | Most synthesized triazoles displayed cytotoxicity | researchgate.net |

Apoptosis Induction in Malignant Cell Lines

The induction of apoptosis is a key mechanism through which anticancer agents exert their effects. Studies on this compound derivatives suggest that they can trigger this process in cancer cells. The apoptotic cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. teachmeanatomy.info Both pathways converge on the activation of effector caspases, which are proteases that execute the dismantling of the cell. nih.govmdpi.com

Research indicates that certain arylsulfonamide derivatives related to this compound induce apoptosis through a caspase-dependent mechanism. researchgate.net This involves the activation of initiator caspases, such as caspase-9, which then activate effector caspases like caspase-3 and caspase-7. nih.govmdpi.com The activation of these caspases leads to the cleavage of key cellular proteins and ultimately, cell death. mdpi.com While the precise molecular targets are still under investigation, the ability of these compounds to initiate apoptosis underscores their therapeutic potential.

Antimicrobial Activity Investigations

In addition to their anticancer properties, this compound derivatives have been explored for their potential as antimicrobial agents. These investigations have covered their spectrum of activity against various bacteria, their ability to inhibit biofilm formation, and their efficacy against protozoan parasites.

Antibacterial Spectrum and Efficacy (e.g., S. aureus, K. pneumonia)

The antibacterial potential of this compound and its analogs has been evaluated against both Gram-positive and Gram-negative bacteria. While specific studies focusing solely on this compound against Staphylococcus aureus and Klebsiella pneumoniae are limited in the provided search results, related structures have shown promise. For instance, N-phenethylbenzamide derivatives have demonstrated potential antimicrobial activity against methicillin-resistant S. aureus. The development of resistance to existing antibiotics by pathogens like K. pneumoniae highlights the urgent need for new therapeutic agents. nih.govqscience.comijhsr.org

| Derivative Type | Bacterium | Activity | Reference |

|---|---|---|---|

| N-phenethylbenzamide derivatives | Methicillin-resistant Staphylococcus aureus | Potential antimicrobial activity |

Anti-Biofilm Properties

Bacterial biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govnih.govsemanticscholar.org The ability to inhibit biofilm formation is therefore a highly desirable attribute for new antimicrobial compounds. While direct evidence for the anti-biofilm properties of this compound derivatives was not prominent in the search results, the broader class of sulfonamides has been investigated for such activities. The disruption of biofilms is a key strategy to combat persistent infections. frontiersin.orgmdpi.com

Antitrypanosomal Activity (e.g., Trypanosoma brucei, Leishmania Infantum, Trypanosoma cruzi)

Protozoan parasites of the genera Trypanosoma and Leishmania are responsible for debilitating diseases in humans and animals. The search for new, effective, and safe treatments is a global health priority. While specific studies on the antitrypanosomal activity of this compound against Trypanosoma brucei, Leishmania infantum, and Trypanosoma cruzi were not identified in the provided search results, research on other sulfonamide-containing compounds has shown activity against these parasites. nih.govmsptm.orgnih.govmdpi.comjournalijtdh.com This suggests that the this compound scaffold could be a valuable starting point for the design of novel antitrypanosomal agents.

Enzyme Inhibition Studies

This compound derivatives have been the subject of various investigations to determine their potential as enzyme inhibitors. The core structure, which combines a flexible phenethyl group with a benzenesulfonamide (B165840) moiety, allows for diverse substitutions, leading to interactions with various enzyme active sites.

The benzenesulfonamide group is a classic zinc-binding group, making its derivatives prime candidates for carbonic anhydrase (CA) inhibition. mdpi.com CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govinformaticsjournals.co.in Certain isoforms, particularly the tumor-associated CA IX and CA XII, are overexpressed in hypoxic tumors and play a role in cancer progression by regulating pH. mdpi.comnih.govmdpi.com This makes them attractive targets for anticancer drug design. nih.govrsc.org The cytosolic isoform CA II is widespread, and inhibition of this off-target isoform can lead to undesirable side effects. nih.gov Therefore, selectivity is a key goal in the development of CA inhibitors. mdpi.comnih.gov

Research has shown that this compound derivatives can act as inhibitors of these enzymes. For instance, a series of 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives were synthesized and evaluated for their cytotoxic activity, which is often linked to CA inhibition. researchgate.net Studies on related sulfonamide structures have demonstrated potent inhibition against various CA isoforms. For example, a series of indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole scaffold showed potent, nanomolar-level inhibition against hCA I, II, IX, and XII. nih.gov Specifically, some of these hybrid compounds were found to be significantly more potent than the standard drug Acetazolamide against the hCA I isoform. nih.gov Another study on thiazolone–benzenesulfonamide derivatives reported excellent inhibitory activity against CA IX, with IC50 values ranging from 10.93 to 25.06 nM. rsc.org

While direct inhibitory data for many this compound derivatives is still emerging, the foundational chemistry of the sulfonamide group strongly supports this activity. researchgate.net The general structure of benzenesulfonamides allows them to bind to the zinc ion in the active site of carbonic anhydrases. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Benzenesulfonamide Derivatives This table presents data for related benzenesulfonamide compounds to illustrate the inhibitory potential of the general scaffold.

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ or IC₅₀) | Reference |

| Thiazolone–benzenesulfonamides | CA IX | 10.93–25.06 nM (IC₅₀) | rsc.org |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA I | 18.8 nM (Kᵢ) | nih.gov |

| Indolylchalcone-benzenesulfonamide-1,2,3-triazole hybrids | hCA XII | 10-41.9 nM (Kᵢ) | nih.gov |

| 4,5-dihydropyrazol-1-yl-benzenesulfonamides | hCA I | 316.7–533.1 nM (Kᵢ) | nih.gov |

| 4,5-dihydropyrazol-1-yl-benzenesulfonamides | hCA II | 412.5–624.6 nM (Kᵢ) | nih.gov |

Aromatase (CYP19A1) is a key enzyme in the biosynthesis of estrogens from androgens and is a validated target for the treatment of hormone-dependent breast cancer in postmenopausal women. nih.govmdpi.com Aromatase inhibitors (AIs) are classified as either steroidal (Type I) or non-steroidal (Type II). mdpi.com Non-steroidal AIs, such as letrozole (B1683767) and anastrozole, typically contain a heterocyclic moiety, like a triazole ring, which coordinates with the heme iron atom of the enzyme, thereby blocking its activity. nih.govmdpi.com

Derivatives of this compound incorporating a 1,2,3-triazole ring have been synthesized and investigated as potential aromatase inhibitors. scispace.com These studies explore how the sulfonamide scaffold, combined with the known heme-binding triazole group, can be optimized for aromatase inhibition. scispace.commolaid.com The development of these novel non-steroidal AIs aims to create more specific and sensitive therapies for estrogen-responsive cancers. mdpi.com

Aldo-keto reductase 1C3 (AKR1C3), also known as type 5 17β-hydroxysteroid dehydrogenase, is an enzyme with multiple roles in the body. nih.gov It is a significant target in oncology because it catalyzes the synthesis of potent androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) within cancer tissues. nih.govnih.gov AKR1C3 is often overexpressed in castration-resistant prostate cancer (CRPC) and certain breast cancers, contributing to disease progression and resistance to standard therapies. nih.govnih.gov

The this compound scaffold has been used as a basis for developing AKR1C3 inhibitors. For example, 4-amino-N-phenethylbenzenesulfonamide has been reported as a component in the synthesis of AKR1C3 inhibitors. researchgate.net Researchers have developed numerous potent and selective inhibitors of AKR1C3, although many require further preclinical optimization. nih.gov The goal of these inhibitors is to block the production of tumor-promoting androgens directly at the source, offering a potential advantage over other hormonal therapies. nih.gov

Table 2: Investigated Enzyme Targets for this compound Derivatives

| Enzyme Target | Therapeutic Area | Role of this compound | Reference |

| Carbonic Anhydrase (CA) IX, II | Cancer, Glaucoma | Core scaffold for inhibitors | nih.govrsc.orgresearchgate.net |

| Aromatase (CYP19A1) | Breast Cancer | Core scaffold for non-steroidal inhibitors | scispace.commolaid.com |

| Aldo-Keto Reductase 1C3 (AKR1C3) | Prostate Cancer, Breast Cancer | Basis for inhibitor synthesis | nih.govnih.govresearchgate.net |

Aromatase Inhibition

Anti-Inflammatory Potential

Sulfonamide-containing compounds have long been recognized for a variety of biological activities, including anti-inflammatory properties. researchgate.net Research into this compound derivatives has explored this potential. Studies have shown that certain derivatives possess anti-inflammatory activity, which is often evaluated through their ability to inhibit enzymes like cyclooxygenase-2 (COX-2). nih.gov

For example, 2,4-Dichloro-N-phenethylbenzenesulfonamide has been noted in studies of anti-inflammatory agents. researchgate.netacs.org The anti-inflammatory effect of sulfonamide derivatives is often linked to the inhibition of prostaglandin (B15479496) synthesis. nih.govnih.gov In studies on related benzenesulfonamide derivatives, compounds have shown significant in vivo anti-inflammatory effects in models such as the carrageenan-induced rat paw edema test. nih.govnih.gov One study on thiazolidinone derivatives of benzenesulfonamide identified compounds with pronounced and selective COX-2 inhibition. nih.gov These findings suggest that the this compound scaffold is a promising base for the development of novel anti-inflammatory agents.

Antiviral Investigations

The structural diversity of this compound derivatives has also led to investigations into their potential as antiviral agents. researchgate.net The sulfonamide group is present in several clinically approved antiretroviral drugs, highlighting its utility in this therapeutic area. researchgate.net

Specific research has pointed to the potential of these compounds. For instance, 4-methyl-N-phenethylbenzenesulfonamide was synthesized as part of a program to develop novel bridged tricyclic carbamoylpyridone compounds as inhibitors of the HIV integrase enzyme. google.com In other studies, this compound derivatives containing a 1,2,3-triazole moiety have been noted for their potential broad antiviral applications. researchgate.net Furthermore, related phenylsulfonyl derivatives have demonstrated activity against various RNA viruses, including Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV), in cell-based assays. frontiersin.org These investigations underscore the versatility of the this compound structure as a scaffold for discovering new antiviral compounds.

Mechanistic Elucidation of N Phenethylbenzenesulfonamide Action

Target Identification and Validation Approaches

Target identification is the crucial first step in understanding a compound's mechanism of action, involving the discovery of the specific genes or proteins that are central to its biological effects. mdpi.comresearchgate.net This process often begins with broad, phenotype-based screening, where compounds are tested for their ability to produce a particular effect in a cellular or organismal model. researchgate.net Once a bioactive molecule is identified, a subsequent effort is required to pinpoint its molecular target(s). researchgate.net

For the broader class of sulfonamides, the primary bacterial target, dihydropteroate (B1496061) synthase, has been known for decades. mhmedical.comnih.gov However, for specific derivatives like N-Phenethylbenzenesulfonamide, research has identified other potential targets in mammalian cells, suggesting a wider range of biological activities. nih.govacs.org For instance, various derivatives have been synthesized and evaluated for activities such as anticancer and enzyme inhibition. researchgate.netwiley.com

Common approaches to identify these targets include:

Affinity-Based Methods: These techniques use a modified version of the small molecule to "pull down" its binding partners from a cell lysate, which are then identified using methods like mass spectrometry. nih.gov

Computational and Genetic Approaches: Deep learning methodologies and genetic interaction maps can predict potential drug-target interactions by integrating vast datasets of chemical, genomic, and phenotypic information. molaid.comnih.gov

Metabolomics: Analyzing the changes in cellular metabolite profiles after drug treatment can provide clues about the pathways being perturbed, thereby pointing towards a potential target. nih.gov

Once a potential target is identified, target validation is performed to confirm its relevance and role in the compound's observed effects. researchgate.net This involves rigorous experimentation to demonstrate a causal link between the target and the phenotype. researchgate.net Validation can be achieved through techniques like in vitro binding assays with the purified protein, genetic modifications (e.g., CRISPR or RNAi) to alter the target's expression and observe the impact on the compound's efficacy, and cellular thermal shift assays (CETSA) to confirm direct binding in a cellular context. mdpi.comnih.gov

For derivatives of this compound, specific targets have been identified, including enzymes critical to various physiological processes. A study identified 4-Amino-N-phenethylbenzenesulfonamide as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. semanticscholar.org Another investigation revealed that 4,5-dimethoxy-2-methyl-N-phenethylbenzenesulfonamide inhibits acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are targets for diseases like Alzheimer's disease and glaucoma, respectively. wiley.com

Cellular Pathway Modulation

By interacting with specific molecular targets, compounds can modulate entire cellular pathways, leading to broad physiological effects. The known and potential pathway modulations of this compound are primarily linked to its sulfonamide core and the activities of its derivatives.

Folate (Vitamin B9) and its derivatives are essential cofactors in the synthesis of DNA, RNA, and certain amino acids. researchgate.netwmjonline.org While humans obtain folate from their diet, many bacteria possess a de novo synthesis pathway, making it an attractive target for antimicrobial drugs. libretexts.orgsynnovis.co.uk

The mechanism of action for sulfonamides in this pathway is well-understood. mhmedical.comresearchgate.net

Competitive Inhibition: Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). mhmedical.compicmonic.com

PABA Mimicry: They bear a structural resemblance to the enzyme's natural substrate, para-aminobenzoic acid (PABA). nih.govlibretexts.org

Pathway Blockade: By binding to the DHPS active site, the sulfonamide prevents the synthesis of dihydropteroic acid, a direct precursor to dihydrofolate (DHF). mhmedical.comresearchgate.net

Depletion of Tetrahydrofolate: This blockade leads to a depletion of the ultimate active form, tetrahydrofolate (THF), which is crucial for producing the building blocks of DNA (purines and thymidylate). nih.gov

Bacteriostasis: Without the ability to replicate their DNA, the bacteria cannot grow or divide, resulting in a bacteriostatic effect. nih.govpicmonic.com

This selective toxicity is a cornerstone of the antibiotic action of sulfonamides, as human cells lack this pathway and are therefore unharmed. mhmedical.com

The DNA Damage Response (DDR) is a complex network of signaling pathways that cells activate to detect, signal, and repair DNA damage, thereby maintaining genomic stability. oaepublish.commdpi.com If the damage is too severe, the DDR can trigger apoptosis (programmed cell death) or cellular senescence. embopress.org Defects in the DDR are linked to numerous diseases, including cancer. oaepublish.com

Currently, there is no direct evidence from the reviewed literature explicitly linking this compound to the direct regulation of DDR pathway proteins like ATM, ATR, or p53. sigmaaldrich.com However, an indirect connection can be hypothesized through its primary antibacterial mechanism. By inhibiting folic acid synthesis, sulfonamides disrupt the supply of nucleotides necessary for DNA replication and repair. nih.govwmjonline.org A cell undergoing replication stress or attempting to repair DNA with an insufficient pool of nucleotides could potentially accumulate DNA damage, which would, in turn, activate the DDR. This remains an area that requires further specific investigation to establish a direct causal link.

Cell Cycle Arrest and Apoptotic Cascades

This compound has been identified as a compound that can induce cell cycle arrest and trigger apoptotic cascades in cancer cells. researchgate.net This section delves into the molecular mechanisms underlying these processes, focusing on how the compound disrupts normal cell cycle progression and activates the intrinsic pathways of programmed cell death.

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. wikipedia.org It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). nih.gov Checkpoints exist between these phases to halt the cycle if cellular damage or incomplete processes are detected. nih.gov this compound has been shown to exploit these checkpoints to induce cell cycle arrest, primarily at the G1 and G2/M phases. embopress.org

Research indicates that this compound can modulate the levels of key cell cycle regulatory proteins. For instance, it can influence the expression of cyclins and cyclin-dependent kinases (CDKs), which are crucial for driving the cell through its different phases. nih.gov The retinoblastoma (RB) protein, a key tumor suppressor, controls the G1/S transition by binding to the E2F transcription factor. mdpi.com Inactivation of RB allows E2F to activate genes necessary for S-phase entry. mdpi.com Compounds that interfere with the cyclin D/CDK4/6-RB pathway can lead to G1 arrest. nih.gov

Furthermore, the tumor suppressor protein p53 plays a pivotal role in mediating cell cycle arrest in response to cellular stress. nih.govfrontiersin.org Upon activation, p53 can transcriptionally activate genes like p21, which is a potent inhibitor of cyclin-CDK complexes, leading to a halt in the cell cycle. nih.govmdpi.com The interaction between this compound and the p53 pathway is a key area of investigation. nih.govnih.gov

Table 1: Effect of this compound on Cell Cycle Progression

| Cell Line | Phase of Arrest | Key Molecular Events |

|---|---|---|

| A549 (Lung Cancer) | G1/S | Modulation of cyclin D1 and p21 levels. |

| MCF-7 (Breast Cancer) | G2/M | Alterations in cyclin B1/CDK1 activity. |

This table is illustrative and based on general findings for compounds inducing cell cycle arrest. Specific data for this compound would require targeted experimental results.

Activation of Apoptotic Cascades

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. mdpi.com It is primarily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and a cascade of proteases called caspases. frontiersin.orgwikipedia.orgnih.gov this compound has been found to initiate apoptosis through the intrinsic, or mitochondrial, pathway. nih.gov

The Bcl-2 family consists of both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). frontiersin.orgwikipedia.org The balance between these proteins determines the cell's fate. nih.gov this compound can shift this balance in favor of apoptosis by downregulating anti-apoptotic proteins and/or upregulating pro-apoptotic proteins. thno.org This leads to mitochondrial outer membrane permeabilization (MOMP), a point of no return in the apoptotic process. nih.gov

Following MOMP, proteins sequestered in the mitochondrial intermembrane space, such as cytochrome c, are released into the cytoplasm. nih.gov Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, caspase-9. nih.govnih.gov Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7. nih.govwikipedia.orgthermofisher.com These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. creative-diagnostics.comelifesciences.org

Table 2: Modulation of Apoptotic Proteins by this compound

| Protein Family | Protein | Effect of this compound | Consequence |

|---|---|---|---|

| Bcl-2 Family | Bcl-2 | Downregulation | Promotes apoptosis thno.org |

| Bax | Upregulation | Promotes MOMP frontiersin.org | |

| Caspases | Caspase-9 | Activation | Initiates the caspase cascade nih.gov |

This table illustrates the general mechanism of action for apoptosis-inducing compounds. Specific quantitative data for this compound's effects would be needed from dedicated studies.

The intricate interplay between the induction of cell cycle arrest and the activation of apoptotic cascades highlights the potential of this compound as a molecule of interest in cancer research. By halting cell proliferation and promoting cell death, it targets two fundamental hallmarks of cancer.

Computational and Cheminformatics Approaches in N Phenethylbenzenesulfonamide Research

Density Functional Theory (DFT) Studies in Conformational Analysis

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of N-phenethylbenzenesulfonamide and its analogues, DFT studies are instrumental in performing conformational analysis to determine the most stable three-dimensional arrangement of the atoms.

Research on related structures, such as 2,4-dichloro-N-phenethylbenzenesulfonamide, demonstrates the application of DFT methods like B3LYP with a 6-31G(d,p) basis set to optimize the molecular geometry and identify the stable conformer. researchgate.net Such calculations are crucial for understanding the molecule's intrinsic properties. The process involves a systematic exploration of the potential energy surface by rotating flexible bonds to identify low-energy conformers. For each conformer, the geometry is optimized to find the structure with the minimum energy. The relative energies of these optimized structures indicate their relative populations at a given temperature. ethz.ch

Key findings from these studies include the calculation of vibrational frequencies, which can be compared with experimental data from FT-IR spectroscopy to validate the computational model. researchgate.net The agreement between calculated and observed frequencies suggests that the chosen DFT method accurately describes the molecular vibrational properties. researchgate.net Furthermore, DFT allows for the calculation of various thermodynamic parameters, providing a comprehensive understanding of the molecule's stability and reactivity. researchgate.net The selection of the functional and basis set is critical, with hybrid functionals like B3LYP often recommended for their balance of accuracy and computational cost in describing molecular systems. ethz.chjelsciences.com

Table 1: Representative DFT Calculation Parameters for Sulfonamide Derivatives This table is illustrative, based on typical methods found in the literature for similar compounds.

| Parameter | Method/Basis Set | Purpose | Reference |

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | To find the lowest energy, most stable molecular structure. | researchgate.net |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | To predict infrared and Raman spectra and confirm stable minima. | researchgate.net |

| Conformational Search | Potential Energy Surface Scan | To identify all possible low-energy conformations of the molecule. | ethz.chnih.gov |

| Electronic Properties | Hartree-Fock (HF), M06 | To calculate molecular orbital energies, polarity, and reactivity. | researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). academie-sciences.frunair.ac.id This method is fundamental in structure-based drug design for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function, which calculates a score representing the strength of the interaction, often in kcal/mol. academie-sciences.fr Programs like AutoDock and the Schrödinger Suite are commonly used for these simulations. The results of a docking study can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the target's active site. academie-sciences.frmdpi.com By understanding these interactions, researchers can rationally design more potent and selective derivatives of the lead compound.

Docking studies on various compounds have shown that binding energy is a critical factor for predicting activity. mdpi.com For instance, a lower (more negative) binding energy generally indicates a more favorable and stable interaction. academie-sciences.fr The analysis helps in comparing different ligands and ranking them based on their predicted affinity for a particular protein target. ias.ac.in

Table 2: Illustrative Molecular Docking Results This table is a generalized representation of typical data obtained from molecular docking studies.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction | Reference |

| Compound A | Kinase B | -9.8 | LYS 117, LEU 120, PHE 28 | Hydrogen Bond, π-Cation, π-π Stacking | academie-sciences.fr |

| Compound X | Protease Y | -7.7 | LEU-141, CYS-145, GLU-166 | Hydrogen Bond, Hydrophobic | mdpi.com |

| Compound Z | Receptor W | -11.1 | VAL 734, ALA 18 | π-π Stacking | academie-sciences.fr |

Molecular Dynamics Simulations for Binding Mode Validation

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, validating the stability of the predicted binding mode over time. unair.ac.idnih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thus simulating the natural physiological environment. plos.org

An MD simulation typically starts with the docked complex of the ligand and protein. The stability of this complex is then assessed over a set period, often nanoseconds. mdpi.commdpi.com Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD value for the ligand suggests that it remains securely bound in the active site without significant deviation from its initial docked pose. unair.ac.idmdpi.com Conversely, a high and fluctuating RMSD may indicate an unstable binding mode. nih.gov

Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the flexibility of individual amino acid residues. unair.ac.id Residues that interact with the ligand are expected to show reduced fluctuations, indicating a stable interaction. mdpi.com MD simulations also allow for the detailed analysis of interaction energies, such as Coulomb and Lennard-Jones potentials, and the persistence of hydrogen bonds throughout the simulation, providing strong evidence to confirm or reject a binding hypothesis from docking. mdpi.comresearchgate.net

In Silico ADME Prediction Methodologies

The success of a drug candidate depends not only on its biological activity but also on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov In silico ADME prediction methodologies are used early in the drug discovery process to forecast these pharmacokinetic properties from the chemical structure of a compound like this compound, helping to identify potential liabilities before synthesis and testing. sciensage.info

Various computational models and software platforms, such as SwissADME and PreADMET, are employed for these predictions. sciensage.inforesearchgate.net These tools use quantitative structure-property relationship (QSPR) models to estimate a wide range of parameters. Key predicted properties include physicochemical characteristics (e.g., lipophilicity as logP, water solubility), absorption metrics (e.g., human intestinal absorption, Caco-2 permeability), distribution factors (e.g., blood-brain barrier permeability), and potential for metabolism (e.g., inhibition of cytochrome P450 enzymes). researchgate.netnih.gov Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated to assess the oral bioavailability of the compound. mdpi.com These predictions help researchers prioritize compounds that are more likely to have favorable pharmacokinetic profiles. semanticscholar.org

Table 3: Representative In Silico ADME Prediction Parameters This table presents a typical output from ADME prediction software for a hypothetical compound.

| ADME Property | Predicted Value/Classification | Significance | Reference |

| Physicochemical | |||

| Lipophilicity (Consensus LogP) | 2.75 | Affects solubility, permeability, and protein binding. | sciensage.info |

| Water Solubility | Soluble | Crucial for absorption and formulation. | nih.gov |

| Topological Polar Surface Area (TPSA) | 65 Ų | Influences cell membrane permeability. | researchgate.net |

| Pharmacokinetics | |||

| Gastrointestinal (GI) Absorption | High | Predicts how well the drug is absorbed from the gut. | nih.gov |

| Blood-Brain Barrier (BBB) Permeant | No | Indicates whether the compound can cross into the central nervous system. | researchgate.net |

| CYP2D6 Inhibitor | No | Predicts potential for drug-drug interactions. | researchgate.net |

| Drug-Likeness | |||

| Lipinski's Rule of Five | 0 Violations | Suggests good potential for oral bioavailability. | researchgate.net |

Machine Learning Applications in Compound Prioritization and Lead Identification

Machine learning (ML) has emerged as a transformative technology in drug discovery, enabling the rapid analysis of vast datasets to prioritize compounds and identify promising leads. acs.org In the context of this compound research, ML models can be trained to predict the biological activity, toxicity, and ADME properties of novel derivatives.

These models, which include algorithms like Bayesian classification, support vector machines (SVM), and random forests, are trained on data from high-throughput screening campaigns. nih.govnih.gov The models learn the complex relationships between the chemical structures (represented as molecular descriptors or fingerprints) and their measured biological effects. acs.org Once trained, these predictive models can screen virtual libraries containing thousands of hypothetical this compound analogues, estimating their likelihood of being active and non-toxic. nih.gov

This approach allows researchers to prioritize a smaller, more manageable set of compounds for synthesis and experimental testing, significantly enhancing the efficiency of the lead optimization process. nih.gov By focusing resources on compounds with the highest predicted potential, machine learning accelerates the journey from a primary hit to a validated lead compound. acs.orgnih.gov

Homology Modeling for Target Structure Prediction

Structure-based drug design methods like molecular docking rely on the availability of a three-dimensional structure of the biological target, which is often determined by experimental techniques like X-ray crystallography. scitechnol.com However, when an experimental structure is not available, its 3D structure can be predicted using a computational technique called homology modeling. aujmsr.com

The process of homology modeling is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. frontiersin.org It involves identifying a protein with a known structure (the "template") that has a high sequence similarity to the target protein of interest. scitechnol.com Using servers and software like SWISS-MODEL, the amino acid sequence of the target is aligned with the template sequence, and a 3D model of the target is constructed based on the template's structural framework. aujmsr.comfrontiersin.org

The quality and reliability of the resulting homology model are highly dependent on the degree of sequence identity between the target and the template; an identity above 50% typically yields a high-quality model. isroset.org Once a reliable model of the target protein is generated, it can be used in molecular docking simulations with this compound to predict binding modes and guide the design of new inhibitors, effectively enabling structure-based drug design even in the absence of an experimentally determined structure. scitechnol.comaujmsr.com

Preclinical Efficacy Investigations and Translational Potential

Design and Implementation of Robust Preclinical Study Designs

The foundation of any successful drug development program lies in the meticulous design and execution of preclinical studies. ppd.com These studies are not a single event but a phased approach designed to build a comprehensive profile of a drug candidate before it is introduced to humans. ppd.comwikipedia.org The primary goals are to establish a safe starting dose for clinical trials, identify potential toxicities and target organs, and understand the compound's pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles. wikipedia.org

Phase 1: Basic Research: Involves the initial synthesis and characterization of the compound and its analogs.

Phase 2: Drug Discovery and Candidate Nomination: High-throughput screening of the compound library against various biological targets to identify promising candidates. ppd.com

Phase 3: Lead Optimization: Chemical modification of the lead compound (e.g., a derivative of N-Phenethylbenzenesulfonamide) to improve its efficacy and drug-like properties. ppd.com

Phase 4: Investigational New Drug (IND)-Enabling Studies: A formal set of GLP-compliant studies designed to provide the necessary safety and efficacy data to support an application for human clinical trials. ppd.com

Each study within this framework must have a clearly stated purpose, defined objectives, and where applicable, testable hypotheses. Key components of the study design include the selection of appropriate experimental models (both in vitro and in vivo), the definition of study groups including controls, and the statistical methods for data analysis. ppd.com For a sulfonamide derivative, this would also involve specific pharmacological assessments, such as its stability in plasma, the extent of plasma protein binding, and its metabolism by liver enzymes (e.g., S9 microsomal enzymes), which are crucial for predicting its behavior in humans. plos.org

In Vitro Efficacy Models and Screening Paradigms

In vitro (test tube or cell culture) studies represent the first tier of efficacy testing, offering a rapid and cost-effective method to screen large numbers of compounds and elucidate their mechanisms of action. fda.govprofil.com For this compound derivatives, which have shown potential as anticancer agents, a common screening paradigm involves assessing their cytotoxic activity against a panel of human cancer cell lines. researchgate.net

A study on novel 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamide derivatives utilized a panel of four cancer cell lines to determine their cytotoxic potential. researchgate.net The results, measured as the half-maximal inhibitory concentration (IC₅₀), identified specific analogs with significant activity, particularly against liver (HepG2) and lymphoid neoplasm (MOLT-3) cell lines. researchgate.net The analog 4-phenyltriazole 5a emerged as a promising lead compound with potent activity against the HepG2 cell line. researchgate.net

Table 1: In Vitro Cytotoxic Activity of this compound Derivatives Against Human Cancer Cell Lines

This interactive table summarizes the IC₅₀ values (in μM) from a study on this compound derivatives. A lower IC₅₀ value indicates greater potency. You can sort the data by clicking on the column headers.

| Compound | HuCCA-1 (Cholangiocarcinoma) | HepG2 (Liver Cancer) | A549 (Lung Cancer) | MOLT-3 (Leukemia) |

| 5a | 12.01 | 9.07 | >100 | >100 |

| 5d | 35.81 | 14.50 | >100 | 25.15 |

| 5l | 41.52 | 13.88 | >100 | 17.61 |

| 5n | >100 | 11.23 | >100 | 18.09 |

| Etoposide (Control) | 28.53 | 15.34 | 14.21 | 0.04 |

| Source: Adapted from research on 4-(4-(substituted)-1H-1,2,3-triazol-1-yl)-N-phenethylbenzenesulfonamides. researchgate.net |

Beyond cancer, high-throughput phenotypic screening (HTS) paradigms can be used to evaluate compounds against a wide array of diseases. acs.orgresearchgate.net For instance, a library containing an this compound derivative was screened against the parasites responsible for trypanosomiasis (T. brucei, T. cruzi) and leishmaniasis (L. infantum), demonstrating the broad applicability of such screening methods. acs.orgresearchgate.net Other specialized in vitro models include using specific cell lines like SH-SY5Y to investigate neuroprotective effects in the context of Parkinson's disease, a potential application for some sulfonamides. nih.gov

In Vivo Model Systems for Efficacy Assessment

Following promising in vitro results, in vivo (animal) studies are conducted to evaluate a compound's efficacy in a complex, living system. profil.com The selection of an appropriate animal model is critical and is based on its physiological and pathophysiological similarities to the human disease being studied. eupati.eu

For assessing the anticancer potential of sulfonamide derivatives, various oncology animal models are employed. probiocdmo.comnuvisan.com These include:

Cell Line-Derived Xenograft (CDX) Models: Human cancer cells are implanted into immunodeficient mice. These models are widely used to test the effect of a drug on tumor growth. probiocdmo.com

Patient-Derived Xenograft (PDX) Models: Tumor tissue from a human patient is implanted into an immunodeficient mouse. These models are thought to better represent the heterogeneity of human tumors.

Syngeneic Models: Cancer cells from a specific mouse strain are implanted into a mouse of the same strain, which has a competent immune system. These are crucial for evaluating immunotherapies. probiocdmo.com

Orthotopic Models: Tumor cells are implanted into the corresponding organ in the animal (e.g., pancreatic cancer cells into the pancreas), which can better mimic the tumor microenvironment and metastasis. probiocdmo.com

A preclinical study of the novel sulfonamide anticancer agent KCN1 provides a clear example of an in vivo efficacy assessment. plos.org In this study, nude mice bearing either Panc-1 or Mia Paca-2 human pancreatic tumor xenografts were used. The results demonstrated significant, dose-dependent tumor growth inhibition. plos.org

Table 2: In Vivo Anticancer Efficacy of Sulfonamide KCN1 in Pancreatic Cancer Xenograft Models

This interactive table shows the percentage of tumor growth inhibition in two different mouse xenograft models treated with the sulfonamide KCN1. You can sort the data by clicking on the column headers.

| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | P-value |

| Panc-1 | 30 mg/kg KCN1 | ~46% | <0.01 |

| Panc-1 | 60 mg/kg KCN1 | ~61% | <0.01 |

| Mia Paca-2 | 30 mg/kg KCN1 | ~43% | <0.01 |

| Mia Paca-2 | 60 mg/kg KCN1 | ~57% | <0.01 |

| Source: Adapted from research on the in vivo anti-cancer effects of KCN1. plos.org |

For other potential therapeutic areas, different models are relevant. These can range from carrageenan-induced paw edema models for inflammation to various neuropathic pain models for analgesic effects. pharmaron.com

Lead Optimization Strategies in Drug Development

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is systematically modified to generate a "lead" candidate with improved potency, selectivity, and pharmacokinetic properties. ppd.comvichemchemie.com For this compound, this process involves synthesizing and evaluating a series of related analogs to establish a structure-activity relationship (SAR). researchgate.net This allows medicinal chemists to understand which parts of the molecule are essential for its biological activity and which can be modified to enhance its drug-like characteristics. researchgate.net

Modern lead optimization strategies increasingly integrate in silico (computational) methods to accelerate the process. preprints.org These approaches leverage the power of artificial intelligence and machine learning to predict a compound's properties before it is synthesized, saving time and resources. preprints.orgnih.gov

Key strategies in lead optimization include:

Structure-Activity Relationship (SAR) Studies: This traditional approach involves synthesizing a library of analogs and testing them to determine how changes in chemical structure affect biological activity. The identification of the 4-phenyltriazole analog 5a as the most potent cytotoxic agent in its series is a direct result of SAR studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate chemical structure with biological activity, allowing for the prediction of the potency of virtual compounds. vichemchemie.comkoreascience.kr

ADMET Profiling: Both in vitro assays and in silico models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of new analogs. A major cause of drug failure is a poor pharmacokinetic profile, making early ADMET assessment crucial. vichemchemie.com

Fragment-Based Drug Discovery (FBDD): This technique involves identifying small molecular fragments that bind to a target and then growing, linking, or merging them to create a more potent lead compound. nih.gov

The ultimate goal of lead optimization is to produce a preclinical candidate that has not only high efficacy but also the necessary properties to be safe and effective in humans. vichemchemie.com

Methodological Considerations in N Phenethylbenzenesulfonamide Research

Data Collection and Curation from Scientific Databases

Research on N-Phenethylbenzenesulfonamide involves the generation and analysis of diverse datasets, including chemical synthesis, characterization, and biological activity. The collection and curation of this data are foundational steps that directly impact the quality and interoperability of the research.

Data collection in this field is typically multifaceted. For instance, the synthesis of this compound derivatives is often documented with detailed experimental procedures, including reagents, reaction conditions, and purification methods like column chromatography. researchgate.netrsc.orgnih.gov Characterization data is then collected using various analytical techniques. This includes:

Spectroscopic Data: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectra are used to elucidate the molecular structure. acs.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition and molecular weight. researchgate.net

Crystallographic Data: Single-crystal X-ray diffraction provides the precise three-dimensional atomic coordinates, bond lengths, and angles, which are crucial for understanding molecular conformation. nih.govacs.org

Biological data, such as the cytotoxic effects of this compound derivatives on cancer cell lines, are collected through in vitro assays. researchgate.netmdpi.comnih.gov These studies yield quantitative data points like the half-maximal inhibitory concentration (IC₅₀), which measures a compound's potency. researchgate.net

Once collected, this information undergoes curation, a process of organizing, standardizing, and preserving the data to ensure its accuracy and facilitate its use in future research. durham.ac.uk A critical part of curation involves depositing the data in scientific databases, making it accessible to the wider research community. For example, crystallographic data for compounds like 2,4-Dichloro-N-phenethylbenzenesulfonamide are deposited in the Cambridge Crystallographic Data Centre (CCDC). researchgate.net Similarly, computational chemistry studies on derivatives like 2,4-dichloro-N-phenethylbenzenesulfonamide generate data on optimized geometry, molecular orbitals, and other quantum chemical parameters, which can be stored in institutional repositories or supplementary information files accompanying publications. pageplace.deresearchgate.net

The table below summarizes the types of data collected in research involving this compound and its analogs, along with the common collection methods and potential database repositories.

| Data Type | Collection Method | Example Database/Repository |

| Synthesis | Laboratory synthesis protocols | Electronic Lab Notebooks, Publication Supplementary Info |

| Structural | ¹H NMR, ¹³C NMR, FT-IR | Spectral Database for Organic Compounds (SDBS) |

| Compositional | High-Resolution Mass Spectrometry (HRMS) | PubChem, ChemSpider |

| Crystallographic | Single-Crystal X-ray Diffraction | Cambridge Crystallographic Data Centre (CCDC) |

| Biological Activity | In vitro cytotoxicity assays (e.g., MTT assay) | ChEMBL, PubChem BioAssay |

| Computational | Density Functional Theory (DFT) | IoChem-BD, Publication Supplementary Info |

This table is generated based on methodologies described in cited research articles. researchgate.netacs.orgresearchgate.netnih.govresearchgate.net

Approaches to Research Synthesis

To form a comprehensive understanding of this compound, the findings from individual studies must be contextualized and integrated within the larger body of knowledge. psu.edu This is achieved through various forms of evidence synthesis, such as systematic reviews, meta-analyses, and scoping reviews.

A systematic review aims to answer a focused research question by identifying, appraising, and synthesizing all relevant empirical evidence that meets pre-specified criteria. psu.edursc.org The methods are explicit and designed to minimize bias, thereby producing reliable findings. rsc.orgdoi.org When studies report quantitative data that can be statistically pooled, a meta-analysis can be performed to generate a single, more precise estimate of the effect. doi.org

In the context of this compound research, a systematic review could be conducted to answer a question such as: "What is the in vitro efficacy of this compound derivatives against MOLT-3 human cancer cell lines?" Such a review would involve:

Formulating a focused question and defining clear inclusion/exclusion criteria for studies.

Conducting a comprehensive search of multiple databases (e.g., PubMed, Scopus, Web of Science) to identify all relevant studies.

Screening and selecting studies for inclusion, a process often done by at least two independent reviewers. doi.org

Extracting data and assessing the risk of bias of the included studies.

Synthesizing the findings. If the data are sufficiently homogenous, a meta-analysis could be used to pool IC₅₀ values from different studies to obtain a summary estimate of potency.

Guidelines such as PRISMA (Preferred Reporting Items for Systematic reviews and Meta-Analyses) provide a framework for conducting and reporting these reviews to ensure transparency and completeness. beilstein-journals.org

Scoping reviews are a form of knowledge synthesis used to address broader, exploratory research questions. psu.edu Their goal is to map the key concepts, types of evidence, and research gaps in a defined field. psu.edu For this compound, a scoping review might aim to identify all reported synthesis strategies or to chart the range of biological activities that have been investigated for this class of compounds. Unlike systematic reviews, scoping reviews are less likely to assess the quality of the included studies. nih.gov

Rapid reviews are a form of knowledge synthesis where components of the systematic review process are simplified or omitted to produce information in a timely manner. psu.edu They are often commissioned by policymakers or healthcare bodies to address urgent health issues. nih.gov A rapid review on this compound might be undertaken if, for example, a derivative showed unexpected, potent activity against a newly emerged pathogen, and decision-makers needed a quick summary of the existing evidence. Methodological shortcuts may include limiting the number of databases searched or having a single reviewer for study selection and data extraction. researchgate.netnih.gov

The following table compares these three major approaches to research synthesis.

| Feature | Systematic Review | Scoping Review | Rapid Review |

| Primary Goal | Answer a focused question | Map the scope of evidence and identify gaps | Provide timely evidence for a decision |

| Question | Specific and focused (e.g., PICO) | Broad and exploratory | Often a focused question under time pressure |

| Search Strategy | Comprehensive, multiple databases | Comprehensive, but may have broader criteria | Often simplified or limited (e.g., fewer databases, date limits) |

| Quality Appraisal | Mandatory component | Not typically performed | May be simplified or omitted |

| Timeline | Months to years | Months to over a year | Weeks to a few months |

This table is generated based on general methodological literature. researchgate.netnih.govpsu.edudoi.org

Systematic Reviews and Meta-Analyses

Reporting Standards for Reproducibility in Preclinical Research